Methyl 7-fluoro-1H-indazole-5-carboxylate
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Overview
Description
“Methyl 7-fluoro-1H-indazole-5-carboxylate” is a chemical compound that is structurally similar to known synthetic cannabinoids . It is used for research and forensic applications .
Synthesis Analysis
The synthesis of “Methyl 7-fluoro-1H-indazole-5-carboxylate” involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .Molecular Structure Analysis
The molecular formula of “Methyl 7-fluoro-1H-indazole-5-carboxylate” is C9H7FN2O2 . The InChI code is 1S/C9H7FN2O2/c1-14-9(13)5-2-6-4-11-12-8(6)7(10)3-5/h2-4H,1H3,(H,11,12) .Physical And Chemical Properties Analysis
“Methyl 7-fluoro-1H-indazole-5-carboxylate” is a solid at room temperature . It has a molecular weight of 194.17 . The boiling point is 357.6±27.0 C at 760 mmHg .Scientific Research Applications
Metabolite Profiling in Synthetic Cannabinoids
- Research by Wohlfarth et al. (2015) highlighted the metabolism of synthetic cannabinoids, including methyl 7-fluoro-1H-indazole-5-carboxylate analogs. They discovered that major metabolites of these compounds generally include 5-hydroxypentyl and pentanoic acid metabolites, indicating distinct biotransformation pathways for these substances Wohlfarth et al., 2015.
Pharmacological Interactions and Enzyme Inhibition
Inhibition of Lactoperoxidase
- Köksal and Alım (2018) investigated the inhibitory effects of some indazoles on bovine milk Lactoperoxidase (LPO), an enzyme with vital antimicrobial properties. The study concluded that all tested indazole molecules exhibited a strong inhibitory effect on LPO activity, which is significant considering the enzyme's role in biological systems Köksal & Alım, 2018.
Chemical Synthesis and Structural Studies
Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate
- Mayes et al. (2010) reported a robust synthesis method for a compound structurally similar to methyl 7-fluoro-1H-indazole-5-carboxylate, highlighting the preparation of key intermediates towards HIV non-nucleoside reverse transcriptase inhibitors. This showcases the compound's relevance in medicinal chemistry and drug development Mayes et al., 2010.
N-Heterocyclic Carbenes Generation
- Schmidt et al. (2007) explored the synthesis and properties of 5-halo-substituted 1,2-dimethyl indazolium-3-carboxylates, compounds related to methyl 7-fluoro-1H-indazole-5-carboxylate. These substances were shown to decarboxylate upon heating to yield N-heterocyclic carbenes, offering insights into the thermal stability and reactive intermediates of these molecules Schmidt et al., 2007.
Pharmacological Profiling and Activity
Fluorinated Analogues of Marsanidine
- Wasilewska et al. (2014) investigated the influence of fluorination on the pharmacological properties of selective α2-adrenoceptor agonists. The study concluded that fluorination on the indazole ring affected binding affinity and selectivity, emphasizing the significance of structural modifications on the pharmacological profile of these compounds Wasilewska et al., 2014.
Safety and Hazards
properties
IUPAC Name |
methyl 7-fluoro-1H-indazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-6-4-11-12-8(6)7(10)3-5/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQFUHLSENRKMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)F)NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-fluoro-1H-indazole-5-carboxylate |
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